Isovitexin 2''-O-arabinoside is a flavonoid glycoside, specifically a derivative of isovitexin, which is known for its potential health benefits. This compound features an arabinosyl group attached to the 2'' position of the isovitexin molecule. Isovitexin itself is a flavonoid found in various plants, such as parsley and celery, and is recognized for its antioxidant properties. The addition of the arabinosyl group enhances its solubility and bioavailability, making it of particular interest in pharmacological research .
The biological activities of isovitexin 2''-O-arabinoside are diverse and include:
Synthesis of isovitexin 2''-O-arabinoside typically involves enzymatic glycosylation or chemical synthesis methods. The enzymatic approach often utilizes specific glycosyltransferases that facilitate the transfer of the arabinosyl moiety to the hydroxyl group at the 2'' position of isovitexin. Chemical synthesis may involve multiple steps including protection-deprotection strategies to ensure specificity and yield .
Interaction studies involving isovitexin 2''-O-arabinoside have focused on its synergistic effects with other compounds. For instance, it has been shown to enhance the efficacy of certain anti-inflammatory drugs when used in combination. Additionally, studies indicate that this compound can modulate enzyme activities related to drug metabolism, suggesting potential implications for pharmacokinetics and drug interactions .
Isovitexin 2''-O-arabinoside shares structural similarities with several other flavonoid glycosides. Here are some comparable compounds:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Isovitexin | Core flavonoid | Lacks arabinosyl group; primarily studied for antioxidant properties. |
Sinapoyl-isovitexin 2''-O-arabinoside | Contains sinapoyl group | Exhibits enhanced anti-cancer properties due to additional moiety. |
Apigenin | Core flavonoid | Known for strong anti-inflammatory effects; no glycosidic modification. |
Isovitexin 2''-O-arabinoside's unique arabinosyl substitution sets it apart from these compounds, enhancing its solubility and biological activity .
The IUPAC name for isovitexin 2''-O-arabinoside is 6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one. Its structure comprises a flavone backbone (apigenin) substituted with a disaccharide moiety: a β-D-glucopyranosyl unit at the C-6 position and an α-L-arabinopyranosyl unit at the 2''-O position.
Common synonyms include:
Isovitexin 2''-O-arabinoside belongs to the flavone-C-glycoside subgroup, characterized by a C–C bond between the flavone aglycone (apigenin) and the sugar moiety. Unlike O-glycosides, where sugars attach via oxygen, C-glycosylation confers resistance to enzymatic and acidic hydrolysis, enhancing stability. The arabinose unit is linked to the glucose residue at the 2''-O position, forming a branched disaccharide.
This structural distinction influences biological activity. For example, the arabinose moiety may enhance solubility or receptor binding compared to simpler C-glycosides.
Isovitexin 2''-O-arabinoside was first isolated in 1983 from primary leaves of Secale cereale (rye) alongside its galactoside analogue. Structural elucidation employed nuclear magnetic resonance (NMR) and mass spectrometry (MS), with the arabinose linkage confirmed via acid hydrolysis and comparative chromatography.
Subsequent research identified the compound in: